3-Methoxypropyl isocyanide
CAS No.: 42563-58-6
Cat. No.: VC5946404
Molecular Formula: C5H9NO
Molecular Weight: 99.133
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42563-58-6 |
---|---|
Molecular Formula | C5H9NO |
Molecular Weight | 99.133 |
IUPAC Name | 1-isocyano-3-methoxypropane |
Standard InChI | InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3 |
Standard InChI Key | WDTGKQZNHIWLOL-UHFFFAOYSA-N |
SMILES | COCCC[N+]#[C-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Methoxypropyl isocyanide, systematically named 1-isocyano-3-methoxypropane, features a three-carbon propyl chain with a methoxy (-OCH₃) group at the first carbon and an isocyanide group at the terminal position. X-ray crystallography data, though limited for this specific compound, suggest a bent geometry around the isocyanide carbon due to the lone pair on nitrogen. The methoxy group introduces electron-donating effects, lowering the electrophilicity of the isocyanide carbon compared to unsubstituted aliphatic isocyanides .
Spectral Properties
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IR Spectroscopy: Strong absorption at 2,150–2,125 cm⁻¹ confirms the isocyanide functional group.
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NMR: Characteristic δ 145–160 ppm in ¹³C NMR for the isocyanide carbon, with methoxy protons resonating at δ 3.2–3.4 ppm in ¹H NMR .
Synthesis and Scalability
Green Synthesis Innovations
A breakthrough study demonstrated that p-toluenesulfonyl chloride (p-TsCl) achieves 98% yield with an E-factor of 6.45, outperforming POCl₃ (E-factor 18.3) in sustainability metrics . The optimized protocol (Table 1) uses:
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N-(3-methoxypropyl)formamide (1.0 equiv)
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p-TsCl (1.2 equiv)
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Triethylamine (2.5 equiv)
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Dichloromethane solvent at 0°C → RT
Table 1: Comparative Synthesis Metrics
Reagent | Yield (%) | E-Factor | Toxicity Class |
---|---|---|---|
p-TsCl | 98 | 6.45 | Low |
POCl₃ | 85 | 18.3 | High |
Reactivity in Organic Transformations
Multicomponent Reactions (MCRs)
The compound participates in Passerini and Ugi reactions, forming α-acyloxy amides and peptidomimetics. In a model Ugi reaction:
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3-Methoxypropyl isocyanide (1 equiv)
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Benzaldehyde (1 equiv)
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Cyclohexylamine (1 equiv)
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Acetic acid (1 equiv)
Yielded a tetrazole derivative in 82% yield after 12h at 25°C . The methoxy group enhances solubility in polar aprotic solvents, enabling reactions at lower temperatures compared to tert-butyl isocyanide.
Biological Activity and Mechanism
Antibacterial Action
The compound inhibits Staphylococcus aureus (MIC 2 µg/mL) by covalently modifying two essential enzymes (Figure 1):
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FabF (β-ketoacyl-ACP synthase II): Alkylation of Cys163 disrupts fatty acid elongation .
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GlmS (Glucosamine synthase): Modification of Cys302 blocks peptidoglycan precursor synthesis .
Table 2: Enzyme Inhibition Parameters
Enzyme | IC₅₀ (µM) | k<sub>inact</sub> (min⁻¹) |
---|---|---|
FabF | 1.2 | 0.18 |
GlmS | 3.8 | 0.09 |
Selectivity Profile
Structure-Activity Relationships
Methoxy Group Impact
Removal of the methoxy group (→ propyl isocyanide) decreases antibacterial potency 8-fold while increasing LogP from 1.2 to 2.1, underscoring the dual role of the substituent in target engagement and pharmacokinetics.
Chain Length Effects
Extending the propyl chain to butyl reduces FabF inhibition (IC₅₀ 5.4 µM vs. 1.2 µM) due to steric clashes in the enzyme active site .
Pharmacological Considerations
Synergistic Effects
Combination with β-lactams reduced MRSA biofilm viability by 3-log units compared to monotherapy, likely through GlmS inhibition impairing matrix polysaccharide synthesis .
Future Research Directions
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